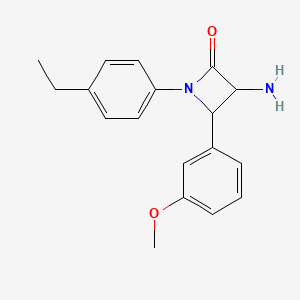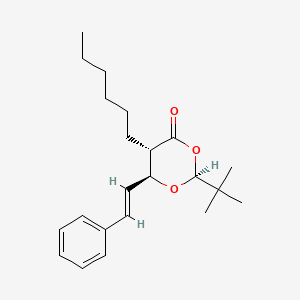
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for specific applications in manufacturing and materials science.
Mecanismo De Acción
The mechanism of action of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one include other dioxanones with different substituents. Examples include:
- (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-phenyl-1,3-dioxan-4-one
- (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-(2-methylstyryl)-1,3-dioxan-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(2S,5S,6S)-2-tert-butyl-5-hexyl-6-[(E)-2-phenylethenyl]-1,3-dioxan-4-one |
InChI |
InChI=1S/C22H32O3/c1-5-6-7-11-14-18-19(16-15-17-12-9-8-10-13-17)24-21(22(2,3)4)25-20(18)23/h8-10,12-13,15-16,18-19,21H,5-7,11,14H2,1-4H3/b16-15+/t18-,19-,21-/m0/s1 |
Clave InChI |
DELZQKHBKFSULH-DXJLAIHTSA-N |
SMILES isomérico |
CCCCCC[C@H]1[C@@H](O[C@@H](OC1=O)C(C)(C)C)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CCCCCCC1C(OC(OC1=O)C(C)(C)C)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



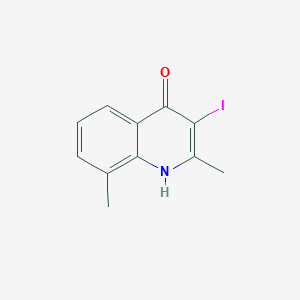
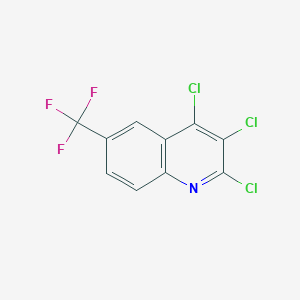

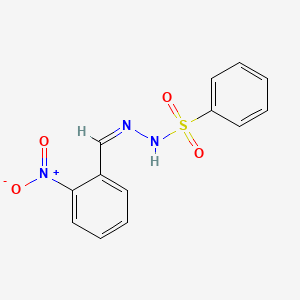

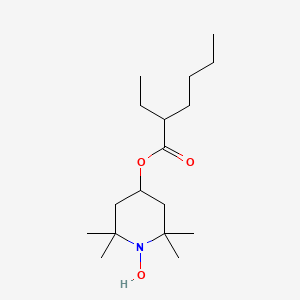
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
